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molecular formula C14H16O3 B8643446 Cyclohexanone, 2-[2-(4-hydroxyphenyl)-2-oxoethyl]- CAS No. 54669-86-2

Cyclohexanone, 2-[2-(4-hydroxyphenyl)-2-oxoethyl]-

Cat. No. B8643446
M. Wt: 232.27 g/mol
InChI Key: SBCIREKMENWWCP-UHFFFAOYSA-N
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Patent
US03997557

Procedure details

43 g (0.2 mole) of (p-hydroxyphenacyl bromide) are added dropwise during 1/2 hour to a cooled (25° C) solution of 30 g (0.2 mole) of 1-pyrrolidino-1-cyclohexene in dimethylformamide. After 51/2 hours, the solution is diluted with water and extracted with chloroform. The chloroform solution is washed with water, dried over sodium sulfate and concentrated to an oil. Distillation gives a liquid which solidifies to give 2-(p-hydroxyphenacyl) cyclohexanone, m.p. 120°-125° C.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.N1([C:17]2[CH2:22][CH2:21][CH2:20][CH2:19][CH:18]=2)CCCC1.CN(C)C=[O:26]>O>[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][C:17]2=[O:26])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
OC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
gives a liquid which

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(CC2C(CCCC2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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